molecular formula C24H28N4O6S2 B2878064 ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate CAS No. 1795412-59-7

ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate

Cat. No. B2878064
CAS RN: 1795412-59-7
M. Wt: 532.63
InChI Key: GPWIXFAIDGPZNI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group, a thio group, a pyrimidine ring, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The structure would be determined by the arrangement of these groups in space, and could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the amino group could be involved in acid-base reactions, the thio group could undergo redox reactions, and the rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and thio groups could make it more soluble in polar solvents, while the nonpolar rings could make it less soluble in nonpolar solvents .

Scientific Research Applications

Pharmacological Research

This compound, featuring a piperidine moiety, is of significant interest in pharmacological studies. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are crucial for designing drugs due to their structural versatility and biological relevance. The piperidine ring system is a common feature in molecules showing activity across a spectrum of pharmacological targets.

Neurodegenerative Disease Treatment

The presence of the 3,5-dimethoxyphenyl group suggests potential activity against neurodegenerative diseases. Compounds with similar structures have been investigated for their efficacy in treating conditions like Parkinson’s disease . This application is particularly promising given the aging global population and the increasing prevalence of such diseases.

Antitumor Activity

Thieno[3,2-d]pyrimidin derivatives have shown promise in antitumor research. The compound’s structure, which includes this moiety, may interact with various biological pathways involved in tumor growth and proliferation. This makes it a candidate for further study in cancer treatment .

Antibacterial and Antidiabetic Properties

The structural features of this compound suggest potential antibacterial and antidiabetic properties. Similar 2-aminopyrimidine pharmacophores have displayed these activities, indicating that this compound could be a valuable addition to the arsenal against bacterial infections and diabetes .

Anti-Platelet and Cardiovascular Research

Compounds with a 2-aminopyrimidine core have been associated with anti-platelet properties, which are crucial in cardiovascular research. This compound could contribute to the development of new therapies for preventing blood clots and managing heart disease .

Chemical Synthesis and Drug Design

The compound’s complex structure, including the ethyl piperidine-1-carboxylate group, makes it a potential substrate for the synthesis of biologically active molecules. Its versatility could aid in the design of novel drugs with improved efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological molecules in the body to exert its effects. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in medicine or industry, studying its reactions with other compounds, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

ethyl 4-[2-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S2/c1-4-34-24(31)27-8-5-16(6-9-27)28-22(30)21-19(7-10-35-21)26-23(28)36-14-20(29)25-15-11-17(32-2)13-18(12-15)33-3/h7,10-13,16H,4-6,8-9,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWIXFAIDGPZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate

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